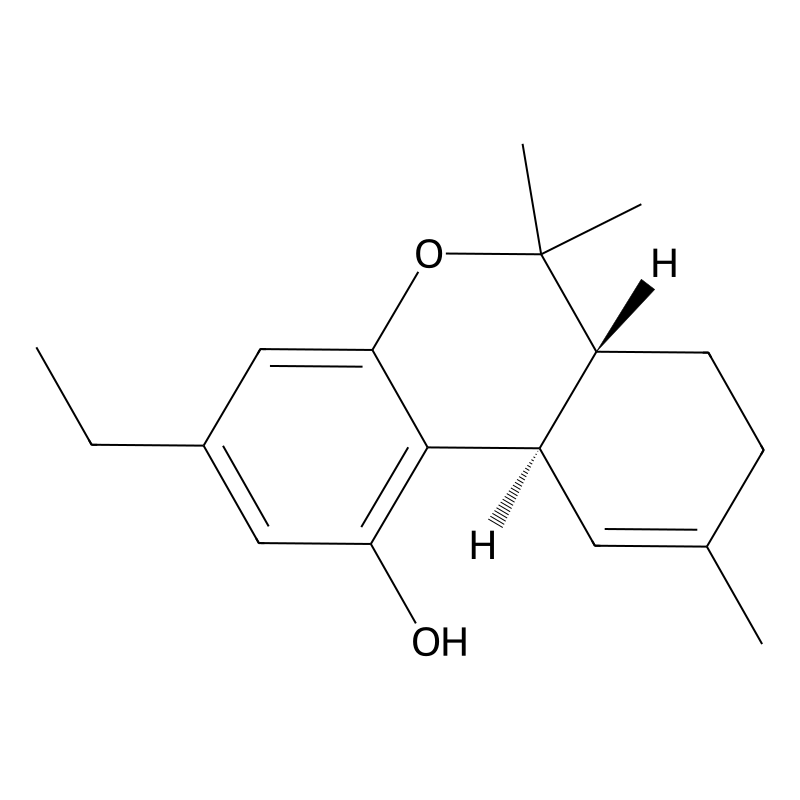

Ethyl-delta-9-tetrahydrocannabinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ethyl-delta-9-tetrahydrocannabinol is a synthetic derivative of delta-9-tetrahydrocannabinol, the principal psychoactive component of the cannabis plant. This compound is characterized by its ethyl group substitution, which alters its pharmacological properties compared to its natural counterpart. Delta-9-tetrahydrocannabinol itself is a cannabinoid that interacts primarily with the cannabinoid receptors in the brain and immune system, leading to various psychoactive effects, including euphoria and relaxation, as well as potential therapeutic benefits such as pain relief and appetite stimulation .

- Hydrolysis: In aqueous environments, it may hydrolyze to form various metabolites.

- Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.

- Cyclization: Similar to other cannabinoids, ethyl-delta-9-tetrahydrocannabinol can undergo intramolecular cyclization under acidic conditions, potentially yielding different isomeric forms .

The biological activity of ethyl-delta-9-tetrahydrocannabinol is largely determined by its interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system and are involved in numerous physiological processes:

- CB1 Receptor Activation: Primarily located in the central nervous system, activation leads to psychoactive effects such as euphoria and altered sensory perception.

- CB2 Receptor Activation: Found mainly in immune cells, activation may contribute to anti-inflammatory effects and modulation of immune responses .

Research indicates that modifications like the ethyl group can enhance or diminish these interactions, potentially leading to variations in potency and side effects compared to delta-9-tetrahydrocannabinol.

Several synthesis methods for ethyl-delta-9-tetrahydrocannabinol have been developed:

- Continuous-Flow Synthesis: A recent method employs continuous-flow protocols that allow for efficient conversion from cannabidiol to delta-9-tetrahydrocannabinol with high selectivity. This method utilizes acid-catalyzed intramolecular cyclization of cannabidiol precursors .

- One-Pot Condensation and Sulfonylation: This method involves a sequential reaction where olivetol is reacted with specific compounds in the presence of an acid catalyst. The resulting product can then be sulfonylated to stabilize the structure before further purification .

- Total Synthesis: Historically, total synthesis methods have been reported that involve multiple steps including alkylation and cyclization reactions to construct the tetrahydrocannabinol framework from simpler organic molecules .

Ethyl-delta-9-tetrahydrocannabinol has potential applications in several areas:

- Pharmaceuticals: Due to its psychoactive properties and potential therapeutic effects, it may be used in medications for pain management, appetite stimulation, and anxiety relief.

- Research: It serves as a valuable tool for studying cannabinoid receptor interactions and developing new cannabinoid-based therapies.

- Cosmetics: Emerging research suggests potential use in topical formulations due to its anti-inflammatory properties .

Studies on ethyl-delta-9-tetrahydrocannabinol interactions focus on its binding affinity for cannabinoid receptors compared to delta-9-tetrahydrocannabinol. Research indicates that modifications like ethyl substitution can alter receptor selectivity and efficacy:

- Receptor Binding Affinity: Ethyl-delta-9-tetrahydrocannabinol may exhibit different affinities for CB1 and CB2 receptors compared to delta-9-tetrahydrocannabinol, impacting its psychoactive effects and therapeutic potential .

- Metabolic Pathways: The metabolism of ethyl-delta-9-tetrahydrocannabinol may differ from delta-9-tetrahydrocannabinol, leading to distinct pharmacokinetic profiles and metabolites .

Ethyl-delta-9-tetrahydrocannabinol shares structural similarities with several other cannabinoids. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Delta-8-Tetrahydrocannabinol | Isomer of delta-9 with double bond at position 8 | Less potent psychoactive effects than delta-9 |

| Cannabidiol | Non-psychoactive cannabinoid | Exhibits anxiolytic properties without euphoria |

| Cannabigerol | Precursor cannabinoid | Potential anti-inflammatory effects |

| Delta-10-Tetrahydrocannabinol | Isomer with unique psychoactive profile | Distinct euphoric effects differing from delta-9 |

Each compound has unique pharmacological profiles influenced by their specific structures and interactions with cannabinoid receptors.